molecular formula C17H11F3N2O2 B6420455 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 114350-68-4

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B6420455
CAS No.: 114350-68-4
M. Wt: 332.28 g/mol
InChI Key: CIIRDNXNFOIPGT-UHFFFAOYSA-N
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Description

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Hydroxylation and Carboxamidation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4). The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine and a coupling agent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, BH3

    Substitution: Cl2, Br2, HNO3

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives

    Reduction: Formation of quinoline-3-amine derivatives

    Substitution: Formation of halogenated or nitrated quinoline derivatives

Scientific Research Applications

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the trifluoromethyl group, resulting in different biological activity and stability.

    N-phenylquinoline-3-carboxamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    8-(trifluoromethyl)quinoline-3-carboxamide: Lacks the hydroxyl and phenyl groups, leading to different pharmacokinetic properties.

Uniqueness

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the combination of the hydroxyl, phenyl, and trifluoromethyl groups. This combination enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRDNXNFOIPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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